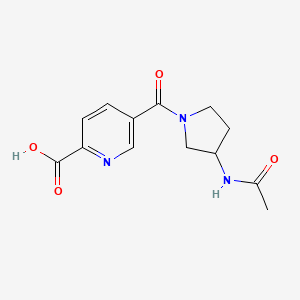![molecular formula C13H16FNO3 B6631189 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid, also known as FMBMBA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as benzamides and is structurally similar to other compounds used in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The exact mechanism of action of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the brain, which can help to reduce inflammation and oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It is also stable under a range of conditions, which makes it suitable for use in various assays. However, 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. In addition, the exact mechanism of action of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid. One area of research is to further elucidate the mechanism of action of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid. This will help to better understand how 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid exerts its therapeutic effects and may lead to the development of more effective treatments for various diseases. Another area of research is to investigate the potential use of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid in combination with other drugs or therapies. This may enhance the therapeutic efficacy of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid and reduce the risk of side effects. Finally, further studies are needed to investigate the safety and efficacy of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid in human clinical trials.
合成方法
The synthesis of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-fluoro-2-methylbenzoyl chloride with methylamine in the presence of a base. The resulting intermediate is then reacted with butanoic acid to produce 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid. The purity and yield of the final product depend on the quality of the starting materials and the optimization of reaction conditions.
科学研究应用
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[(4-fluoro-2-methylbenzoyl)-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-4-11(13(17)18)15(3)12(16)10-6-5-9(14)7-8(10)2/h5-7,11H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJKDZQUXYDMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=C(C=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)